molecular formula C16H18N2O B5120092 N~2~-ethyl-N~1~,N~2~-diphenylglycinamide

N~2~-ethyl-N~1~,N~2~-diphenylglycinamide

Numéro de catalogue B5120092
Poids moléculaire: 254.33 g/mol
Clé InChI: PHILWVICIGBBGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-ethyl-N~1~,N~2~-diphenylglycinamide, also known as 'DPGA', is a synthetic compound that belongs to the class of glycine transporter inhibitors. It was first synthesized in 2005 and has gained significant attention from the scientific community due to its potential applications in various fields of research.

Mécanisme D'action

DPGA inhibits glycine transporters by binding to their substrate-binding site. This leads to a decrease in glycine reuptake and an increase in glycine concentration in the synaptic cleft. The increased glycine concentration enhances the activation of NMDA receptors, leading to an increase in synaptic plasticity.
Biochemical and Physiological Effects:
DPGA has been shown to enhance synaptic plasticity, which is essential for learning and memory. It has also been shown to increase the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin. Additionally, DPGA has been shown to have neuroprotective effects against various neurotoxic agents.

Avantages Et Limitations Des Expériences En Laboratoire

One of the significant advantages of DPGA is its ability to enhance synaptic plasticity, which is essential for studying various physiological processes, including learning and memory. However, DPGA has some limitations, including its relatively low potency and selectivity. Additionally, DPGA can be toxic in high doses, making it challenging to use in in vivo experiments.

Orientations Futures

There are several future directions for research on DPGA. One area of interest is the development of more potent and selective glycine transporter inhibitors. Another area of interest is the use of DPGA in the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia. Additionally, further research is needed to elucidate the exact mechanism of action of DPGA and its effects on various physiological processes.

Méthodes De Synthèse

The synthesis of DPGA involves the reaction of N-ethyl-N-phenylglycine with benzophenone, followed by reduction with lithium aluminum hydride. The final product is obtained by treating the intermediate with hydrochloric acid.

Applications De Recherche Scientifique

DPGA has been extensively studied for its potential applications in the field of neuroscience. It has been shown to inhibit glycine transporters, which are responsible for the reuptake of glycine from the synaptic cleft. This leads to an increase in glycine concentration in the synaptic cleft, thereby enhancing the activation of NMDA receptors. NMDA receptors are involved in various physiological processes, including learning, memory, and synaptic plasticity.

Propriétés

IUPAC Name

2-(N-ethylanilino)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-2-18(15-11-7-4-8-12-15)13-16(19)17-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHILWVICIGBBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-ethylanilino)-N-phenylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.